molecular formula C5H6N4O2S B13779243 N-(6-Amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)formamide CAS No. 64194-62-3

N-(6-Amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

Cat. No.: B13779243
CAS No.: 64194-62-3
M. Wt: 186.19 g/mol
InChI Key: GYUUERLJYDWJMS-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing amino and formamide groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino and formamide groups can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with nucleic acids and proteins, making it useful in molecular biology research.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. In biological systems, it can interact with nucleic acids, leading to the formation of crosslinks that inhibit DNA replication and transcription. This property makes it a potential candidate for anticancer and antiviral therapies. The compound may also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide lies in its specific functional groups and their reactivity, which make it suitable for various applications in research and industry.

Properties

CAS No.

64194-62-3

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19 g/mol

IUPAC Name

N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)formamide

InChI

InChI=1S/C5H6N4O2S/c6-3-2(7-1-10)4(11)9-5(12)8-3/h1H,(H,7,10)(H4,6,8,9,11,12)

InChI Key

GYUUERLJYDWJMS-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=C(NC(=S)NC1=O)N

Origin of Product

United States

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